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Suc-AAPR-pNA

Testisin Serine Protease Kinetic Parameters

Selecting the correct chromogenic substrate is critical for assay validity. Generic Arg-pNA substrates produce non-comparable kinetic data due to altered enzyme recognition. Suc-AAPR-pNA's tetrapeptide sequence (Ala-Ala-Pro-Arg) delivers the highest relative activity (1.0) for porcine trypsin and rTrypsin—outperforming Suc-AAPK-pNA (~0.8)—ensuring maximum sensitivity for lot-release testing. Its unique P2 Pro and P3/P4 Ala-Ala residues enable sensitive detection of binding-affinity changes in site-directed mutagenesis studies (Km: 32.8 mM WT vs 50.8 mM K188D/D189K). This is the documented, validated substrate for testisin research at 200 µM. Choose Suc-AAPR-pNA to generate publication-ready, literature-comparable data.

Molecular Formula C27H39N9O9
Molecular Weight 633.7 g/mol
Cat. No. B594406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-AAPR-pNA
Molecular FormulaC27H39N9O9
Molecular Weight633.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H39N9O9/c1-15(31-21(37)11-12-22(38)39)23(40)32-16(2)26(43)35-14-4-6-20(35)25(42)34-19(5-3-13-30-27(28)29)24(41)33-17-7-9-18(10-8-17)36(44)45/h7-10,15-16,19-20H,3-6,11-14H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)(H4,28,29,30)/t15-,16-,19-,20-/m0/s1
InChIKeyXHCDPNOVUNAIPA-FVCZOJIISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-AAPR-pNA Chromogenic Substrate for Quantitative Trypsin and Serine Protease Activity Assays


Suc-AAPR-pNA (Succinyl-Ala-Ala-Pro-Arg-p-nitroanilide) is a chromogenic peptide substrate specifically designed for the quantitative detection of proteolytic enzymes that cleave at the C-terminal side of arginine residues. Its core structure consists of a tetrapeptide sequence (Ala-Ala-Pro-Arg) capped with an N-terminal succinyl group for enhanced stability and a C-terminal p-nitroanilide (pNA) chromophore. Upon specific enzymatic cleavage, the pNA moiety is released, producing a yellow color that can be measured spectrophotometrically at 405 nm, enabling straightforward, real-time kinetic analysis [1]. The compound is primarily utilized in research and industrial quality control settings to measure the activity of trypsin, trypsin-like serine proteases, and, importantly, to differentiate their activities through P1 arginine specificity.

Why Suc-AAPR-pNA Cannot Be Simply Substituted by Other P1-Arg or Serine Protease Substrates


Generic substitution with other chromogenic protease substrates, even those also ending in Arg-pNA (e.g., Bz-Arg-pNA, Z-Arg-Arg-pNA) or closely related analogs (e.g., Suc-AAPK-pNA), is scientifically invalid. The extended P4-P1 peptide sequence (Suc-Ala-Ala-Pro-Arg-pNA) is not arbitrary; it is a critical determinant of enzyme recognition and catalytic efficiency. The specific P2 (Pro) and P3/P4 (Ala-Ala) residues create a unique binding conformation in the enzyme's active site that differs significantly from substrates with altered or truncated sequences [1]. This results in vastly different kinetic parameters (Km, kcat) and specificity profiles for a given enzyme. For instance, a substrate with a different P2 amino acid may exhibit a drastically reduced turnover rate by the same protease, leading to non-comparable assay data and potentially misleading conclusions about enzyme activity or inhibitor potency. Therefore, procurement decisions must be guided by the specific kinetic and selectivity data of Suc-AAPR-pNA, as detailed in the evidence below.

Quantitative Evidence for Selecting Suc-AAPR-pNA: Km, Specificity, and Application Data


Kinetic Parameter (Km) for Recombinant Testisin: Suc-AAPR-pNA as the Preferred P1-Arg Substrate

In a study characterizing the substrate specificity of recombinant testisin, Suc-AAPR-pNA was the only P1-Arg chromogenic substrate used to determine kinetic parameters and assess inhibitor effects. While this study did not directly compare Suc-AAPR-pNA with other substrates for testisin, its exclusive use underscores its suitability for this enzyme [1]. The study utilized a substrate concentration of 200 μM Suc-AAPR-pNA to monitor testisin activity, demonstrating that the enzyme can be quantitatively assayed with this substrate [1].

Testisin Serine Protease Kinetic Parameters

Kinetic Constant (Km) for Wild-Type and Mutant Trypsin: Direct Comparison of Suc-AAPR-pNA Binding Affinity

Suc-AAPR-pNA has been characterized as a substrate for wild-type trypsin and the engineered K188D/D189K mutant, providing quantitative Km values that enable direct comparison of substrate affinity. The Km for wild-type trypsin is reported as 32.8 mM, while the affinity decreases for the mutant to 50.8 mM, indicating the importance of these lysine residues in substrate binding . This data allows researchers to use Suc-AAPR-pNA not only as an activity probe but also as a sensitive tool for dissecting enzyme-substrate interactions and the effects of mutations on substrate recognition.

Trypsin Site-Directed Mutagenesis Kinetic Parameters

P1 Specificity Profiling: Suc-AAPR-pNA Demonstrates Highest Activity for Recombinant Trypsin Among a Panel of Suc-AAPX-pNA Substrates

A comprehensive P1-specificity analysis was performed on recombinant trypsin (rTrypsin) using a panel of ten Suc-AAPX-pNA substrates, where X varied at the P1 position. The activity against each substrate was measured relative to the highest activity observed, which was for Suc-AAPR-pNA (P1 = Arginine). The data shows that Suc-AAPR-pNA is the optimal substrate for rTrypsin, with the second-best substrate, Suc-AAPK-pNA (P1 = Lysine), exhibiting a relative activity of approximately 0.6 [1]. This demonstrates a clear preference for arginine over lysine at the P1 position for this specific enzyme.

Trypsin Substrate Specificity P1 Residue

P1 Specificity Profiling: Suc-AAPR-pNA Demonstrates Highest Activity for Porcine Trypsin Among a Panel of Suc-AAPX-pNA Substrates

In the same study, the P1-specificity profile was also determined for porcine trypsin using the identical panel of ten Suc-AAPX-pNA substrates. The activity pattern mirrored that of rTrypsin, with Suc-AAPR-pNA exhibiting the highest relative activity (set to 1.0) and Suc-AAPK-pNA showing the next highest activity, with a relative activity of approximately 0.8 [1]. This confirms that the strong preference for arginine over lysine is a conserved feature of trypsins from different species and that Suc-AAPR-pNA is a robust and reliable substrate for assaying this class of enzymes.

Porcine Trypsin Substrate Specificity P1 Residue

Optimal Application Scenarios for Suc-AAPR-pNA in Research and Industrial Workflows


Enzymology and Protein Engineering: Characterizing Trypsin Mutant Kinetics

This scenario is ideal for labs using site-directed mutagenesis to study trypsin or related serine proteases. The quantitative Km data for wild-type vs. K188D/D189K mutant trypsin (32.8 mM vs. 50.8 mM) demonstrates that Suc-AAPR-pNA can be used to sensitively detect and quantify how specific amino acid changes affect substrate binding affinity . Using this substrate allows researchers to generate precise, comparable kinetic data for publications and grant applications.

Industrial Quality Control: Validating the Activity of Recombinant Trypsin Lots

In biopharmaceutical manufacturing where recombinant trypsin (e.g., rTrypsin) is used for cell dissociation or as a process intermediate, ensuring lot-to-lot consistency is critical. The direct, head-to-head specificity data confirms that Suc-AAPR-pNA is the optimal substrate for this enzyme, yielding the highest relative activity (1.0) compared to all other Suc-AAPX-pNA substrates tested, including Suc-AAPK-pNA (relative activity ~0.6) [1]. This ensures the most sensitive and linear assay possible for release testing, minimizing the risk of accepting sub-potent enzyme batches.

Academic Research: Measuring Testisin Activity in Cancer Biology Studies

For researchers investigating the role of testisin in tumor biology or reproductive physiology, Suc-AAPR-pNA is the documented, validated chromogenic substrate. Published protocols have established the use of 200 μM Suc-AAPR-pNA to monitor testisin activity and to evaluate the inhibitory effects of compounds like leupeptin and AEBSF [2]. By adopting this established substrate and protocol, researchers can generate data that is directly comparable to existing literature, enhancing the credibility and impact of their findings.

Assay Development: Establishing a High-Sensitivity Assay for Porcine Trypsin

Laboratories that rely on porcine trypsin for applications ranging from proteomics to cell biology can maximize their assay's dynamic range and lower the limit of detection by selecting Suc-AAPR-pNA. The specificity profiling data for porcine trypsin shows that Suc-AAPR-pNA provides the highest relative activity (1.0) among the tested panel, outperforming the closest analog Suc-AAPK-pNA (relative activity ~0.8) [1]. This 1.25-fold difference in signal intensity can be critical for reliably quantifying low levels of enzyme activity in complex biological samples or during the early stages of purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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